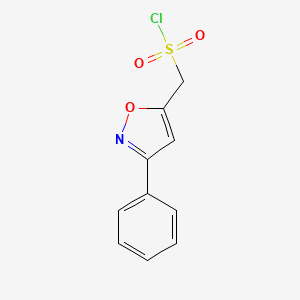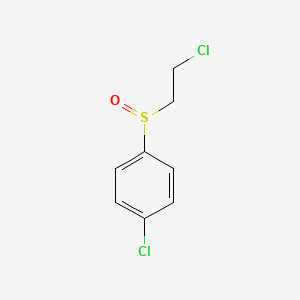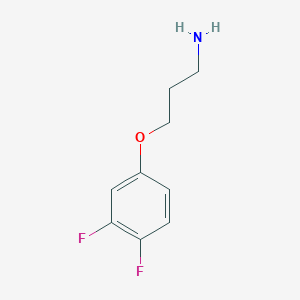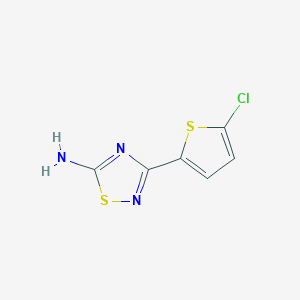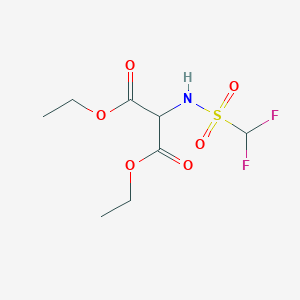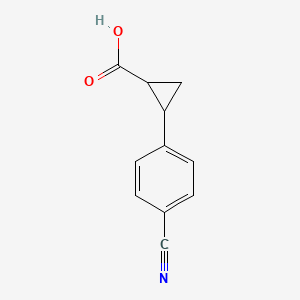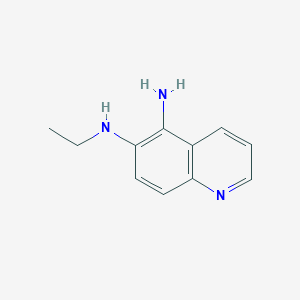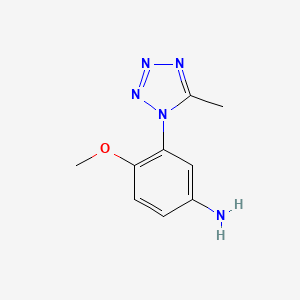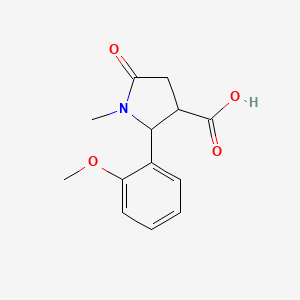
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
説明
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known as MEMOPO, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MEMOPO is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its ability to act as an antioxidant and a free radical scavenger. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can also inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can also improve mitochondrial function, which is essential for cellular energy production.
実験室実験の利点と制限
One of the significant advantages of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is its potential as a neuroprotective agent. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases. However, one of the limitations of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is its limited bioavailability, which can limit its potential use in clinical settings.
将来の方向性
There are several future directions for the research on 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. One of the potential future directions is the development of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid analogs that can improve its bioavailability and potency. Another future direction is the investigation of the potential use of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in the treatment of other diseases, such as cancer and cardiovascular diseases. The development of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid-based drug delivery systems is also a potential future direction for the research on 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has shown potential as a neuroprotective agent, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research on 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid and its analogs is necessary to fully understand its potential applications and limitations.
科学的研究の応用
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has shown potential applications in various fields of scientific research. One of the significant applications of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is its potential use as a neuroprotective agent. Studies have shown that 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can protect against oxidative stress-induced neuronal damage and can improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-(2-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-11(15)7-9(13(16)17)12(14)8-5-3-4-6-10(8)18-2/h3-6,9,12H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHILKJSXOOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

